Ethyl 2-(2-bromo-6-fluorophenyl)-2-oxoacetate

Beschreibung

Chemical Classification and Structure Overview

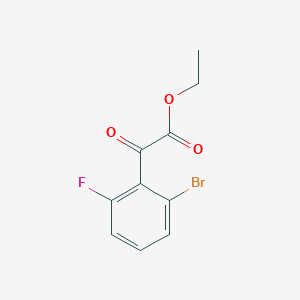

Ethyl 2-(2-bromo-6-fluorophenyl)-2-oxoacetate belongs to the alpha-ketoester class of organic compounds, specifically characterized by the presence of a ketone group adjacent to an ester functionality. The compound possesses the molecular formula C₁₀H₈BrFO₃ with a molecular weight of 275.07 grams per mole, and is identified by the Chemical Abstracts Service number 1518047-62-5. The structural architecture features a phenyl ring bearing bromine substitution at the 2-position and fluorine substitution at the 6-position, directly attached to an oxoacetate ethyl ester group.

The Simplified Molecular Input Line Entry System representation of this compound is O=C(OCC)C(C1=C(F)C=CC=C1Br)=O, which clearly illustrates the spatial arrangement of functional groups. The presence of two electronegative halogen atoms on the aromatic ring creates a unique electronic distribution that significantly influences the compound's chemical behavior and reactivity patterns. This substitution pattern distinguishes it from other alpha-ketoesters by providing enhanced electrophilic character at the carbonyl centers while maintaining stability through halogen-aromatic interactions.

Alpha-ketoesters, also known as 2-oxoacetates or glyoxylates, are characterized by the presence of a 1,2-dicarbonyl bis-electrophilic moiety that enables a wide scope of selective reactions and numerous possibilities for the preparation of functionalized heterocycles. The ketone reactivity in these compounds includes reductions, condensations, preparation of imines and oximes, addition of organometallic reagents, alkenylations, deoxofluorinations, and heterocyclization reactions.

Historical Context in Organic Chemistry

The development of alpha-ketoester chemistry traces its origins to fundamental advances in organic synthesis methodologies that emerged throughout the twentieth century. Alpha-keto acids and their ester derivatives have long been recognized as crucial intermediates in metabolic pathways, particularly in the Krebs citric acid cycle and glycolysis, where they serve as energy sources and biosynthetic precursors. The systematic study of these compounds gained momentum as researchers recognized their potential as versatile synthetic building blocks.

The historical significance of alpha-ketoesters became particularly evident with the development of classical synthetic methodologies such as the malonic ester synthesis and acetoacetic ester synthesis. These transformations established the fundamental principles for carbon-carbon bond formation using ester enolates, laying the groundwork for more sophisticated approaches to alpha-ketoester manipulation. The malonic ester synthesis, comprised of five separate reactions including deprotonation, nucleophilic substitution, hydrolysis, decarboxylation, and tautomerization, demonstrated the synthetic utility of dicarbonyl compounds in constructing complex molecular frameworks.

The evolution of palladium-catalyzed chemistry in the late twentieth century revolutionized the field of alpha-ketoester synthesis and transformation. During extensive studies on pi-allylpalladium chemistry, researchers developed classical beta-keto ester and malonate chemistry to a new generation by discovering a variety of palladium-catalyzed reactions of their allylic esters. These developments enabled the generation of palladium enolates from allyl beta-keto esters after decarboxylation, leading to transformations including reductive elimination to provide alpha-allyl ketones, elimination of beta-hydrogen to give alpha,beta-unsaturated ketones, and formation of alpha-methylene ketones.

The introduction of halogenated alpha-ketoesters represented a significant advancement in the field, as the presence of electron-withdrawing halogen substituents enhanced both the electrophilic character of the carbonyl groups and the stability of the resulting compounds. This development opened new avenues for selective transformations and provided access to previously inaccessible molecular architectures.

Significance in Contemporary Research

Contemporary research has demonstrated the exceptional versatility of this compound in modern synthetic chemistry, particularly through its application in photoinduced diversity-oriented synthesis methodologies. Recent investigations have shown that this compound and related alpha-ketoesters serve as crucial intermediates in visible-light-driven alkoxyoxalylation and cyclization reactions, employing bromodifluoroacetate as a multifunctional synthon. These methodologies enable the efficient synthesis of diverse linear and cyclic enamine derivatives, including alpha-ketoester beta-enamino esters, 3,3-difluoro-4-pyrrolin-2-ones, and 3-fluoro-3-pyrrolin-2-ones, representing compounds with remarkable synthetic versatility and significant pharmaceutical potential.

The significance of this compound in contemporary research extends to its role in platinum-catalyzed direct carbon-hydrogen acylation reactions. Studies have demonstrated that platinum-catalyzed selective carbon-hydrogen acylation of 2-aryloxypyridines with ethyl chlorooxoacetate provides an efficient method for introducing alpha-keto ester functional groups. This reaction is oxidant-free, additive-free, and notably free of any decarbonylative side reactions, tolerating a variety of substituents from strongly electron-donating to strongly electron-withdrawing groups.

The compound's utility in enantioselective transformations has been particularly noteworthy. Research has shown that (Sa)-binam-D-prolinamide catalyzes the direct aldol reaction between alpha-keto esters as electrophiles and alkyl and alpha-functionalized ketones under quasi solvent-free conditions, providing access to highly functionalized chiral quaternary gamma-keto alpha-hydroxyesters with up to 92% enantiomeric excess. This development represents a significant advancement in asymmetric synthesis methodologies.

Position Among α-Ketoester Derivatives

This compound occupies a distinctive position within the broader family of alpha-ketoester derivatives due to its unique halogen substitution pattern and resulting electronic properties. Alpha-ketoesters, characterized by having the keto group adjacent to the carboxylic acid or ester functionality, represent a crucial class of compounds that often arise by oxidative deamination of amino acids and serve as precursors to the same. The alpha-ketoester framework possesses extensive chemistry as acylation agents and serves as endogenous sources for carbon monoxide as a gasotransmitter and pharmaceutical prodrug scaffold.

The specific positioning of bromine and fluorine substituents on the phenyl ring of this compound creates a unique electronic environment that distinguishes it from other alpha-ketoester derivatives. The bromine atom at the 2-position provides enhanced reactivity in cross-coupling reactions while maintaining reasonable stability, whereas the fluorine atom at the 6-position contributes to increased lipophilicity and metabolic stability. This combination of substituents results in a compound that exhibits enhanced electrophilic character at the carbonyl centers while retaining structural integrity under various reaction conditions.

Comparative studies with other halogenated alpha-ketoesters have demonstrated that the specific substitution pattern in this compound provides optimal balance between reactivity and stability. The compound exhibits superior performance in palladium-catalyzed double carbonylation reactions compared to non-halogenated analogs, demonstrating yields and selectivities that surpass those obtained with simpler alpha-ketoester substrates.

The synthesis methodologies available for this compound reflect its importance within the alpha-ketoester family. Novel and efficient oxidative esterification methods have been developed for the selective synthesis of alpha-ketoesters and esters under metal-free conditions, where various alpha-ketoesters are available in high yields from commercially available ketones and potassium xanthates. These methods have proven particularly effective for halogenated derivatives, demonstrating that potassium xanthate not only promotes oxidative esterification but also provides an alkoxy moiety for the reaction through cleavage and reconstruction of carbon-oxygen bonds.

Eigenschaften

IUPAC Name |

ethyl 2-(2-bromo-6-fluorophenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrFO3/c1-2-15-10(14)9(13)8-6(11)4-3-5-7(8)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNWMFABEYFLPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=CC=C1Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis via Reaction of 2-Bromo-6-fluorotoluene with Ethyl Oxalyl Chloride

The most commonly reported synthetic route involves the acylation of 2-bromo-6-fluorotoluene with ethyl oxalyl chloride in the presence of a base such as triethylamine. This reaction proceeds under strictly anhydrous conditions to avoid hydrolysis of the ester group.

-

$$

\text{2-bromo-6-fluorotoluene} + \text{ethyl oxalyl chloride} \xrightarrow[\text{anhydrous}]{\text{Et}_3\text{N}} \text{Ethyl 2-(2-bromo-6-fluorophenyl)-2-oxoacetate}

$$ -

- Anhydrous environment to prevent ester hydrolysis

- Use of triethylamine as a base to neutralize HCl formed

- Controlled temperature to optimize yield

-

- Straightforward reaction with good selectivity

- Suitable for scale-up with proper moisture control

Preparation of Key Intermediate: 2-Bromo-6-fluorobenzaldehyde

The synthesis of this compound often requires 2-bromo-6-fluorobenzaldehyde as a precursor or intermediate.

-

- Starting from 2-bromo-6-fluorotoluene, bromination and oxidation steps are performed.

- Bromination is achieved by reacting 2-bromo-6-fluorotoluene with hydrobromic acid and hydrogen peroxide under light irradiation.

- This produces 2-bromo-6-fluorobenzyl bromide, which is then oxidized using dimethyl sulfoxide and an inorganic compound at ~95°C.

- The product is purified by silica gel chromatography to yield 2-bromo-6-fluorobenzaldehyde with purity ≥99% and near-quantitative conversion.

| Step | Reagents & Conditions | Temperature | Time | Yield/Purity |

|---|---|---|---|---|

| 1 | 2-bromo-6-fluorotoluene + HBr + H2O2 (light) | Room temp | 6–24 hours | 100% conversion |

| 2 | Dimethyl sulfoxide + inorganic compound | 95°C | 3–8 hours | ≥99% purity |

Alternative Synthetic Approaches and Reaction Conditions

Halogenation and Functional Group Transformations

- Bromination and fluorination of phenyl acetate derivatives can be performed to install the halogen substituents on the aromatic ring before ester formation.

- Substitution reactions on the aromatic ring allow for the introduction of bromine and fluorine atoms selectively, often using nucleophiles in the presence of bases like potassium carbonate.

Use of Organotin Intermediates

- Literature reports the use of organotin compounds such as tributylstannyl derivatives for functional group transformations in related syntheses.

- For example, the preparation of stannylated intermediates followed by substitution and oxidation steps can be employed to access complex halogenated phenyl esters.

Reaction Analysis and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Anhydrous ether or dichloromethane | Prevents hydrolysis |

| Base | Triethylamine or potassium carbonate | Neutralizes acids formed |

| Temperature | 0°C to room temperature | Controls reaction rate and selectivity |

| Reaction Time | 1–24 hours depending on step | Longer times for oxidation steps |

| Purification | Column chromatography or recrystallization | Ensures high purity |

-

- Moisture control is critical to prevent ester hydrolysis and side reactions.

- Reaction temperature and reagent stoichiometry must be optimized for maximum conversion.

Summary of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Acylation of 2-bromo-6-fluorotoluene | 2-bromo-6-fluorotoluene, ethyl oxalyl chloride | Triethylamine, anhydrous solvent | Anhydrous, room temp | High selectivity, scalable | Requires strict moisture control |

| Oxidation to 2-bromo-6-fluorobenzaldehyde | 2-bromo-6-fluorotoluene | HBr, H2O2, DMSO, inorganic compound | Light irradiation, 95°C | High purity intermediate | Multi-step, requires chromatographic purification |

| Organotin intermediate route | Tributylstannyl derivatives | MsCl, Et3N, Et2O | Room temp to 55°C | Enables complex substitutions | Uses toxic organotin reagents |

Research Findings and Practical Notes

- Research confirms that the combination of bromine and fluorine substituents on the phenyl ring enhances the reactivity and selectivity of the compound in subsequent chemical transformations and biological interactions.

- The ester group is sensitive to hydrolysis; hence, anhydrous conditions and careful reagent handling are essential for high yields.

- Industrial methods increasingly use continuous flow and automation to optimize production efficiency and environmental impact.

- Modifications of the compound via substitution or reduction reactions can be performed post-synthesis to generate derivatives with enhanced biological activity.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 2-(2-bromo-6-fluorophenyl)-2-oxoacetate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

Substitution: Products depend on the nucleophile used, such as amines or thiols.

Reduction: Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydroxyacetate.

Oxidation: Ethyl 2-(2-bromo-6-fluorophenyl)-2-oxoacetic acid.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Ethyl 2-(2-bromo-6-fluorophenyl)-2-oxoacetate has been investigated as a lead compound for various therapeutic targets. The incorporation of halogens such as bromine and fluorine is known to enhance the biological activity and pharmacokinetic properties of compounds.

Case Studies

- Anticancer Activity : Research has shown that derivatives of this compound exhibit promising anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, studies have reported that modifications to the compound can lead to increased potency against various cancer cell lines.

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. In vitro studies indicate that it can effectively inhibit the growth of certain bacterial strains, suggesting its potential as a scaffold for developing new antibiotics.

Chemical Synthesis Applications

In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic pathways.

Synthesis Pathways

- C-C Bond Formation : The compound can participate in cross-coupling reactions, leading to the formation of new carbon-carbon bonds. This is particularly useful in synthesizing larger aromatic systems.

- Functional Group Transformations : The presence of the oxoacetate functional group allows for further derivatization, enabling chemists to introduce different functional groups that can modulate the compound's properties.

Wirkmechanismus

The mechanism of action of Ethyl 2-(2-bromo-6-fluorophenyl)-2-oxoacetate involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, which can influence the compound’s reactivity and binding affinity to biological targets. The ester group can undergo hydrolysis to release the active acid form, which can interact with enzymes or receptors in biological systems .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 2-(2-bromo-6-fluorophenyl)-2-oxoacetate can be contextualized by comparing it to analogous compounds, as detailed below:

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Activity: The position and nature of halogens significantly influence biological activity. For instance, Ethyl 2-(5-bromo-2-fluorophenyl)-2-oxoacetate exhibits potent anticancer activity (IC₅₀: 0.090–0.650 μM) due to the synergistic effects of Br and F at the 5- and 2-positions, respectively . In contrast, the 2-Br,6-F configuration in the target compound may favor different interactions, though its activity remains uncharacterized.

Heterocyclic vs. Phenyl Systems: Compounds with indole rings (e.g., methyl 2-(7-cyano-4-fluoro-1H-indol-3-yl)-2-oxoacetate) exhibit distinct electronic properties due to nitrogen incorporation, which may alter binding affinities compared to purely phenyl-based analogs .

Synthetic Efficiency: Yields vary widely depending on substituents. For example, Ethyl 2-(4-chloro-3-fluorophenylamino)-2-oxoacetate is synthesized in 78.6% yield using triethylamine (TEA) , whereas indole derivatives require harsher conditions (e.g., AlCl₃) and show lower yields (48%) .

Table 2: Physicochemical Properties

| Property | This compound | Ethyl 2-(4-fluorophenyl)-2-oxoacetate | Ethyl 2-(5-fluoro-2-hydroxyphenyl)-2-oxoacetate |

|---|---|---|---|

| Molecular Weight (g/mol) | 275.08 | 196.17 | 212.18 |

| Purity | 95% | Not reported | Not reported |

| Physical State | Liquid | Likely liquid | Likely solid |

| Key Functional Groups | Br, F, ester | F, ester | F, OH, ester |

Biologische Aktivität

Ethyl 2-(2-bromo-6-fluorophenyl)-2-oxoacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound features a unique combination of functional groups that contribute to its chemical reactivity and biological activity. The presence of a bromo group and a fluorine atom on the phenyl ring enhances its lipophilicity and potential interactions with biological targets.

The precise mechanism of action of this compound remains largely unexplored. However, compounds with similar structures have been shown to exhibit enzyme inhibition, particularly against various kinases and other targets involved in cancer progression.

Potential Targets

- Kinases : Many studies suggest that halogenated phenyl compounds can inhibit tyrosine kinases, which are crucial in cancer signaling pathways.

- Enzymatic Activity : The compound may interact with enzymes involved in metabolic pathways, potentially affecting cellular proliferation.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized. However, general considerations for similar compounds include:

- Absorption : Likely influenced by the lipophilicity due to halogen substituents.

- Distribution : Potential for high tissue distribution owing to its chemical structure.

- Metabolism : Expected to undergo biotransformation primarily in the liver.

- Excretion : Predominantly renal excretion anticipated based on molecular weight and polarity.

Anticancer Activity

A series of studies have evaluated the anticancer potential of related compounds. For instance, a study involving structurally similar compounds demonstrated significant inhibitory effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) using MTT assays. These compounds exhibited selective toxicity towards cancer cells while sparing normal cells .

| Compound | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| Ethyl 2-(bromo) | HeLa | 12 | High |

| Ethyl 2-(fluoro) | MCF-7 | 15 | Moderate |

| Ethyl 2-(chloro) | HepG2 | >50 | Low |

Enzyme Inhibition

Research indicates that similar compounds can inhibit key enzymes involved in metabolic processes:

- Epidermal Growth Factor Receptor (EGFR) : Compounds with similar structures showed considerable inhibitory activity against EGFR-TK, which is significant for targeting certain cancers .

Case Studies

- In vitro Studies : A study on ethyl derivatives indicated that modifications at the phenyl ring significantly affected their anticancer activity. The introduction of electron-withdrawing groups enhanced potency against specific cancer types while maintaining low toxicity to normal cells .

- In vivo Studies : Animal models have been utilized to assess the therapeutic potential of related compounds. Results indicated that certain derivatives could reduce tumor size significantly without adverse side effects .

- Molecular Docking Studies : Computational studies have provided insights into binding affinities and interactions with target proteins, suggesting that the bromo and fluoro substituents play critical roles in enhancing binding stability .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-(2-bromo-6-fluorophenyl)-2-oxoacetate, and how can reaction conditions be optimized for yield?

- Answer : A standard method involves reacting substituted aniline derivatives (e.g., 2-bromo-6-fluoroaniline) with ethyl oxalyl monochloride in dichloromethane (DCM) or THF at 0°C, followed by gradual warming to room temperature. Triethylamine (TEA) is often used as a base to neutralize HCl byproducts. Yield optimization requires precise stoichiometric control (1:1 molar ratio of amine to oxalyl chloride) and extended reaction times (6–24 hours). Post-synthesis purification via aqueous washes (e.g., K₂CO₃) and solvent evaporation is critical to isolate the product .

Q. What spectroscopic and crystallographic techniques are used to confirm the structure of this compound?

- Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are primary tools for structural confirmation. For crystalline derivatives, X-ray diffraction (XRD) reveals molecular packing and bond geometries. For example, α-ketoester derivatives form self-assembled dimers via O···π-hole tetrel bonding, as validated by Hirshfeld surface analysis . Infrared (IR) spectroscopy can also confirm carbonyl (C=O) and ester (C-O) functional groups .

Q. What are the recommended storage and handling protocols for this compound to ensure stability and safety?

- Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Use fume hoods for handling, wear nitrile gloves, and avoid skin/eye contact. In case of accidental exposure, rinse eyes with water for 15 minutes and seek medical attention. Disposal should follow hazardous waste regulations due to potential halogenated byproducts .

Advanced Research Questions

Q. How can computational methods (DFT, MEP) be applied to analyze non-covalent interactions in derivatives of this compound?

- Answer : Density Functional Theory (DFT) calculations and Molecular Electrostatic Potential (MEP) surfaces identify electron-deficient regions (e.g., carbonyl groups) that participate in non-covalent interactions. For triazole-α-ketoester hybrids, DFT analysis of dimeric structures revealed O···π-hole tetrel bonding with binding energies of ~5–8 kcal/mol, validated by Atoms-in-Molecules (AIM) theory .

Q. What strategies are effective in resolving contradictory data regarding the reactivity of this compound in different solvent systems?

- Answer : Solvent polarity and dielectric constants significantly influence reactivity. For example, polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in halogenated derivatives, while non-polar solvents (e.g., hexane) may stabilize intermediates. Systematic studies using kinetic profiling (e.g., time-resolved NMR) and solvatochromic parameters can reconcile discrepancies in reaction outcomes .

Q. How does the electronic nature of substituents on the phenyl ring influence the reactivity of Ethyl 2-(aryl)-2-oxoacetate derivatives in nucleophilic reactions?

- Answer : Electron-withdrawing groups (e.g., –Br, –F) activate the α-ketoester toward nucleophilic attack by increasing electrophilicity at the carbonyl carbon. For instance, 4-chloro-3-fluorophenyl derivatives exhibit higher reactivity in amidation reactions compared to methoxy-substituted analogs due to enhanced electrophilicity .

Q. What are the mechanistic insights into the formation of dimeric structures in α-ketoester derivatives under varying crystallization conditions?

- Answer : Slow evaporation from ethyl acetate/hexane mixtures promotes dimerization via O···π interactions between the ketoester’s carbonyl oxygen and aromatic π-systems. Temperature-controlled crystallization (e.g., –4°C vs. 25°C) modulates dimer stability, as shown by XRD and differential scanning calorimetry (DSC) .

Methodological Notes

- Data Contradiction Analysis : Conflicting reports on reaction yields or purity often stem from variations in solvent quality, trace moisture, or impurities in starting materials. Replicate experiments under anhydrous conditions (e.g., molecular sieves) and use standardized purity assays (e.g., HPLC) to mitigate discrepancies .

- Advanced Characterization : Pair XRD with thermogravimetric analysis (TGA) to assess thermal stability and polymorphism in crystalline products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.